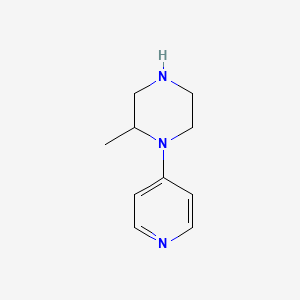

2-Methyl-1-(pyridin-4-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-4-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPSWGUYVEEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Biological Activity & SAR Profiling of Novel Pyridinylpiperazine Derivatives

Executive Summary

The pyridinylpiperazine (PyP) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a high-affinity ligand for G-protein coupled receptors (GPCRs)—specifically serotonergic (5-HT) and dopaminergic (D2/D3) subtypes—and its emerging utility in kinase inhibition for oncology.

This technical guide synthesizes recent advancements in PyP derivative design, focusing on the transition from "dirty drugs" (non-selective binders) to precision multi-target ligands. We analyze the structural determinants of biological activity, detail self-validating experimental protocols for affinity profiling, and explore the mechanistic basis of their antiproliferative effects.

Structural Architecture & SAR Analysis

The biological versatility of pyridinylpiperazine stems from its distinct pharmacophore regions. The "Head-Linker-Tail" model remains the gold standard for rational design.

The Pharmacophore Model

The pyridine ring (Head) acts as a crucial hydrogen bond acceptor, often interacting with serine or aspartate residues in the receptor binding pocket. The piperazine ring provides a rigid spacer that dictates the spatial orientation of the molecule, while the N4-substituent (Tail) determines selectivity.

Key SAR Determinants:

-

The Pyridine Head: Substitution at the ortho (2-pyridyl) position is critical for high affinity at 5-HT1A receptors due to optimal steric clash avoidance compared to para substitution.

-

The Linker: A polymethylene chain (typically

) is required to bridge the primary orthosteric binding site (Asp3.32) and the secondary hydrophobic pocket. -

The Tail (Aryl Terminus): Bulky heteroaryl groups (e.g., benzothiazole, quinoline) enhance D2 receptor affinity via

stacking interactions.

Visualization: Pharmacophore Interaction Map

Figure 1: Pharmacophore interaction model showing the critical binding modes of PyP derivatives within a GPCR binding pocket.

CNS Modulation: 5-HT/Dopamine Targeting[1]

Novel PyP derivatives are primarily investigated as "atypical" antipsychotics and anxiolytics. The goal is Balanced Modulation : achieving high affinity for 5-HT1A (agonist) and D2 (partial agonist/antagonist) to mitigate extrapyramidal side effects (EPS).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (

Reagents:

-

Radioligand:

-8-OH-DPAT (Specific Activity: ~170 Ci/mmol). -

Tissue: Rat hippocampal membrane homogenates (rich in 5-HT1A).

-

Non-specific blocker: 10

M Serotonin (5-HT).

Step-by-Step Workflow:

-

Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

for 15 min. Resuspend pellet to a protein concentration of 1 mg/mL. -

Incubation: In a 96-well plate, add:

-

25

L Test Compound (concentration range -

25

L -

200

L Membrane suspension.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

-

Analysis: Calculate

using non-linear regression; convert to

Comparative Affinity Data (Representative)

| Compound Class | 5-HT1A | D2 | Selectivity Ratio (D2/5-HT1A) | Biological Profile |

| Buspirone (Ref) | 20 | >1000 | >50 | Anxiolytic (Agonist) |

| Novel PyP-Urea | 1.2 | 45 | 37.5 | Mixed Agonist/Antagonist |

| PyP-Benzothiazole | 0.8 | 1.5 | 1.9 | Dual-Acting (Antipsychotic) |

Antiproliferative Activity: The Oncology Frontier

Recent studies (2023-2024) have repurposed the PyP scaffold for oncology, specifically targeting tubulin polymerization and specific kinases (e.g., PDGFR).

Mechanism of Action: Apoptosis Induction

Novel derivatives, particularly those conjugated with vinca alkaloids (e.g., Vindoline-PyP hybrids), function by disrupting microtubule dynamics. This triggers cell cycle arrest at the G2/M phase, leading to caspase-dependent apoptosis.

Visualization: Apoptotic Signaling Cascade

Figure 2: Proposed signaling pathway for PyP-induced apoptosis via the intrinsic mitochondrial pathway.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess metabolic viability of cancer cells (e.g., MDA-MB-468) post-treatment.

-

Seeding: Plate cells (

cells/well) in 96-well plates; incubate 24h for attachment. -

Treatment: Add PyP derivatives (serial dilutions: 0.1 - 100

M). Include DMSO control (<0.1%). -

Incubation: 48 to 72 hours at 37°C, 5% CO2.

-

Labeling: Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h. Live mitochondria reduce MTT (yellow) to formazan (purple). -

Solubilization: Aspirate media. Add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

ADME & Metabolic Stability Considerations

For a PyP derivative to progress from "hit" to "lead," it must overcome the metabolic instability of the piperazine ring.

-

Metabolic Hotspot: The piperazine ring is susceptible to oxidative metabolism (N-oxidation and hydroxylation) by CYP450 enzymes.

-

Design Strategy: Introduction of electron-withdrawing groups (fluorine, CF3) on the aryl tail or steric bulk near the piperazine nitrogens can sterically hinder CYP access, improving half-life (

).

References

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents.[1] Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives."[1] Pharmazie. [Link][1]

-

Kovács, A., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." International Journal of Molecular Sciences. [Link]

-

Saeed, A., et al. (2024). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." Frontiers in Chemistry. [Link]

-

Leopoldo, M., et al. (2011). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine

Abstract

This guide provides a comprehensive framework for the preclinical in vitro evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine, a novel small molecule incorporating the pharmacologically significant pyridine and piperazine scaffolds. The piperazine ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of approved drugs targeting various biological systems.[1][2][3] Similarly, the pyridine moiety is a key component in numerous pharmaceuticals.[3][4] The combination of these two heterocycles suggests a high potential for diverse biological activity. This document outlines a strategic, multi-tiered approach designed for researchers in drug discovery, beginning with foundational safety and stability profiling and progressing to broad-based target screening and mechanism of action studies. We provide detailed, field-tested protocols for core assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation to facilitate informed decision-making in the early stages of drug development.

Introduction and Strategic Overview

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is contingent on a rigorous and logically staged evaluation process. For 2-Methyl-1-(pyridin-4-yl)piperazine, the initial in vitro characterization is paramount. This phase aims to answer three fundamental questions:

-

Is the compound sufficiently non-toxic to warrant further investigation?

-

Is it stable enough in a biological matrix to exert a potential therapeutic effect?

-

What are its potential biological targets and mechanisms of action?

To address these questions efficiently, we propose a tiered evaluation workflow. This strategy prioritizes foundational " go/no-go " assays before committing resources to more complex and targeted investigations.

Figure 1: A tiered experimental workflow for the in vitro evaluation of a novel compound.

Physicochemical Characterization: The Prerequisite

Before any biological evaluation, the fundamental physicochemical properties of the test compound must be established. This step is critical for data integrity and reproducibility.

2.1 Identity and Purity Confirmation The exact chemical structure and purity of the synthesized 2-Methyl-1-(pyridin-4-yl)piperazine must be confirmed.

-

Methods: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are used for structural confirmation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with a minimum purity standard of >95% required for most in vitro assays.

-

Causality: Impurities can confound biological data, leading to false positives or inaccurate potency measurements.

2.2 Solubility Assessment The compound's solubility dictates how it can be prepared for assays and its maximum achievable concentration.

-

Method: A standard kinetic solubility assay in Dimethyl Sulfoxide (DMSO) and the final aqueous assay buffer should be performed.

-

Causality: Poor solubility can lead to compound precipitation in assays, causing artifacts and unreliable results. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced toxicity.

Table 1: Physicochemical Properties of 2-Methyl-1-(pyridin-4-yl)piperazine

| Parameter | Method | Recommended Value/Result | Rationale |

|---|---|---|---|

| Molecular Formula | - | C₁₀H₁₅N₃ | Calculated from structure |

| Molecular Weight | - | 177.25 g/mol | Calculated from structure |

| Purity | HPLC | > 95% | Ensures test article is the primary component |

| Identity | NMR, HRMS | Conforms to structure | Confirms chemical identity |

| Solubility in DMSO | Nephelometry | > 20 mM | Allows for creation of high-concentration stock solutions |

| Aqueous Solubility | Nephelometry | > 100 µM in PBS | Ensures solubility at relevant testing concentrations |

Tier 1: Foundational Profiling

This initial tier focuses on assessing the general toxicity and metabolic fate of the compound. The results from these assays are critical for early go/no-go decisions.

Cytotoxicity Assessment

Cytotoxicity testing is a fundamental first step to determine the concentration range at which the compound adversely affects cell health.[5] This informs the concentration ranges for subsequent, more specific assays. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a widely used, robust, and cost-effective initial screen.[6][7]

3.1.1 Detailed Protocol: MTT Cytotoxicity Assay

-

Objective: To determine the concentration of 2-Methyl-1-(pyridin-4-yl)piperazine that inhibits cell viability by 50% (IC₅₀).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[5]

-

Materials:

-

Human cell line (e.g., HEK293 for non-cancerous toxicity, HeLa or MCF-7 for a cancer context).[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well flat-bottom plates.

-

Test compound stock solution (e.g., 20 mM in DMSO).

-

Positive control (e.g., Doxorubicin).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Culture cells to ~80% confluency. Harvest using Trypsin-EDTA and resuspend in fresh medium. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of 2-Methyl-1-(pyridin-4-yl)piperazine in culture medium from the DMSO stock. A typical 8-point dilution series might range from 100 µM to 0.1 µM. Prepare dilutions of the positive and vehicle (e.g., 0.5% DMSO) controls.

-

Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubation: Return the plate to the incubator for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation System & Controls:

-

Vehicle Control: Wells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% cell viability.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

-

No-Cell Control: Wells containing only medium and MTT reagent to determine background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Table 2: Hypothetical Cytotoxicity Data for 2-Methyl-1-(pyridin-4-yl)piperazine

| Cell Line | Assay Type | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

|---|---|---|---|

| HEK293 | MTT, 48h | > 100 | 0.8 ± 0.1 |

| MCF-7 | MTT, 48h | 45.2 ± 3.5 | 1.2 ± 0.2 |

Metabolic Stability Assessment

This assay predicts how quickly a compound is metabolized, primarily by liver enzymes.[8] A compound that is metabolized too rapidly may have a short half-life in vivo, limiting its therapeutic efficacy. Liver microsomes, which contain key Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are a cost-effective system for this initial assessment.[9][10]

3.2.1 Detailed Protocol: Liver Microsomal Stability Assay

-

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound.

-

Principle: The compound is incubated with liver microsomes and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[11]

-

Materials:

-

Pooled human liver microsomes (HLM).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase).

-

Test compound (1 µM final concentration).

-

Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

-

Ice-cold stop solution (e.g., Acetonitrile with an internal standard).

-

96-well incubation plate and collection plate.

-

-

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer.

-

Pre-incubation: Add the microsome master mix and the test compound (or control compounds) to the incubation plate. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold stop solution. This terminates the reaction.

-

Control Incubations:

-

-NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

T=0 Control: Add the stop solution before adding the NADPH system to represent the initial compound concentration.

-

-

Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining of the parent compound versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLᵢₙₜ = (0.693 / t₁/₂) * (Incubation Volume / mg Microsomal Protein).

-

Table 3: Hypothetical Metabolic Stability Data

| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg) | Interpretation |

|---|---|---|---|

| 2-Methyl-1-(pyridin-4-yl)piperazine | 48.5 | 28.6 | Moderate Clearance |

| Verapamil (High Clearance) | < 10 | > 138.6 | High Clearance |

| Warfarin (Low Clearance) | > 60 | < 11.6 | Low Clearance |

Figure 2: A decision-making tree based on Tier 1 in vitro results.

Tier 2: Target Discovery and Validation

With a favorable safety and stability profile, the next step is to identify potential biological targets. Given the structural alerts within 2-Methyl-1-(pyridin-4-yl)piperazine, a broad screening approach is scientifically justified. Piperazine derivatives have shown activity against a wide range of targets, including enzymes and receptors involved in cancer, infectious diseases, and metabolic disorders.[3][12][13][14]

4.1 Broad Panel Screening A cost-effective strategy is to screen the compound at a single high concentration (e.g., 10 µM) against a commercially available panel of relevant biological targets.

-

Kinase Panels: Many piperazine-containing drugs are kinase inhibitors. A screen against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, PI3K) would be a logical starting point.

-

GPCR Panels: The piperazine scaffold is also common in CNS-active drugs that target G-protein coupled receptors.

-

Enzyme Panels: Based on literature for similar scaffolds, screening against enzymes like urease or tyrosinase could yield valuable hits.[4][12][13]

4.2 Hit Confirmation and Dose-Response Any "hit" from the single-point screen (e.g., >50% inhibition) must be confirmed. This involves running a full dose-response experiment to determine the potency (IC₅₀ or EC₅₀) of the compound against the specific target. The protocol would be target-specific (e.g., a radiometric assay for a kinase or a colorimetric assay for an enzyme).

Figure 3: Hypothetical inhibition of the RAF kinase within the MAPK/ERK pathway.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach to the initial in vitro evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine. By systematically assessing cytotoxicity, metabolic stability, and potential biological targets, researchers can build a comprehensive profile of the compound. The data generated through this workflow will enable informed decisions, identifying compounds with promising therapeutic potential while deprioritizing those with unfavorable characteristics, ultimately accelerating the drug discovery process. Positive outcomes from this evaluation would justify progression to more advanced in vitro mechanism of action studies and subsequent in vivo pharmacokinetic and efficacy models.

References

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- Creative Biolabs. (n.d.). Metabolic Stability Assay.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.

- ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.

- National Center for Biotechnology Information. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.

- ACS Publications. (2026). Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA.

- ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.

- MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.

- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioivt.com [bioivt.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. nuvisan.com [nuvisan.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Target Deconvolution & Therapeutic Potential of 2-Methyl-1-(pyridin-4-yl)piperazine

The following technical guide provides an in-depth analysis of the therapeutic potential, mechanism of action, and experimental validation for 2-Methyl-1-(pyridin-4-yl)piperazine .

A Pharmacophore Analysis for Drug Discovery[1]

Executive Summary

2-Methyl-1-(pyridin-4-yl)piperazine (CAS: 1249423-37-7) is a "privileged scaffold" in medicinal chemistry, combining a basic piperazine ring with a pyridine moiety.[1] This specific structural arrangement—enhanced by the 2-methyl substitution—serves as a critical pharmacophore for targeting Rho-associated protein kinase (ROCK) , G-protein coupled receptor 119 (GPR119) , and the Histamine H3 receptor .[1]

The 2-methyl group is a strategic "chiral switch," introducing conformational restriction that can enhance selectivity between target isoforms (e.g., ROCK1 vs. ROCK2) and improve metabolic stability by hindering N-dealkylation or ring oxidation.[1] This guide analyzes its primary therapeutic targets, mechanisms, and validation protocols.[1]

Chemical Identity & Structural Properties

The molecule consists of a piperazine ring N-linked to the 4-position of a pyridine ring, with a methyl group at the C2 position of the piperazine.[1]

| Property | Value / Description |

| IUPAC Name | 2-Methyl-1-(pyridin-4-yl)piperazine |

| CAS Number | 1249423-37-7 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Key Pharmacophore | 4-aminopyridine (H-bond acceptor); Basic amine (cationic center) |

| Chirality | The C2 methyl creates a chiral center (R and S enantiomers).[1] |

| pKa (Predicted) | ~8.5 (piperazine N4), ~5.2 (pyridine N) |

Primary Therapeutic Targets & Mechanism of Action (MOA)

Target A: Rho-Associated Protein Kinase (ROCK)

Therapeutic Area: Glaucoma, Hypertension, CNS Regeneration.[1]

Rationale: The structure is a ring-contracted analog of Ripasudil (which contains a 2-methyl-1,4-diazepane).[1] The pyridine nitrogen acts as a critical H-bond acceptor for the hinge region of the kinase (typically Met156 in ROCK1), while the piperazine ring extends into the solvent-exposed region.[1]

Mechanism of Action:

-

ATP-Competitive Inhibition: The molecule binds to the ATP-binding pocket of the ROCK kinase domain.[1]

-

Conformational Selection: The 2-methyl group restricts the flexibility of the piperazine ring, reducing the entropic penalty of binding.[1] This often enhances potency compared to the non-methylated analog.[1]

-

Pathway Impact: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to reduced actin-myosin contraction.[1] In the eye, this relaxes the trabecular meshwork, increasing aqueous humor outflow and lowering intraocular pressure (IOP).[1]

Target B: GPR119 Receptor

Therapeutic Area: Type 2 Diabetes, Obesity.[1]

Rationale: GPR119 agonists often feature a piperazine-pyridine core (e.g., MBX-2982 analogs).[1] The basic nitrogen of the piperazine mimics the polar head group of endogenous lipid ligands (e.g., oleoylethanolamide).[1]

Mechanism of Action:

-

Agonism: The compound binds to the GPR119 transmembrane domain.[1]

-

Signaling Cascade: Activation leads to Gαs coupling, stimulating Adenylyl Cyclase (AC).[1]

-

cAMP Elevation: Increased cAMP levels in pancreatic β-cells enhance glucose-dependent insulin secretion (GSIS).[1] In intestinal L-cells, it stimulates GLP-1 secretion.[1]

Target C: Histamine H3 Receptor

Therapeutic Area: Narcolepsy, Cognitive Impairment, Alzheimer's Disease.[1]

Rationale: The 1-(pyridin-4-yl)piperazine moiety is a classic "non-imidazole" H3 antagonist scaffold.[1] The basic piperazine nitrogen interacts with the conserved Aspartate residue (Asp3.[1]32) in the GPCR transmembrane region.[1]

Mechanism of Action:

-

Antagonism/Inverse Agonism: Blocks the constitutive activity of the presynaptic H3 autoreceptor.[1]

-

Neurotransmitter Release: Inhibition of the H3 autoreceptor disinhibits the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive function.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold, specifically focusing on the ROCK (Inhibition) and GPR119 (Activation) pathways.[1]

Caption: Dual-pathway potential.[1] The scaffold inhibits ROCK to induce cytoskeletal relaxation (top) and activates GPR119 to stimulate insulin secretion (bottom).[1]

Experimental Validation Protocols

To validate the therapeutic potential of 2-Methyl-1-(pyridin-4-yl)piperazine, the following standardized assays are recommended.

Protocol A: ROCK1/2 Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the compound against ROCK1 and ROCK2 isoforms.[1]

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.[1]

-

Substrate: Long S6 Kinase Substrate Peptide.

-

Compound: Dissolve 2-Methyl-1-(pyridin-4-yl)piperazine in 100% DMSO. Prepare serial dilutions (e.g., 10 μM to 0.1 nM).

-

-

Reaction Setup:

-

Incubation:

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Analysis:

-

Measure luminescence.[1] Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

-

Protocol B: GPR119 cAMP Accumulation Assay (HTRF)

Objective: Assess functional agonism in CHO-K1 cells overexpressing human GPR119.[1]

-

Cell Preparation:

-

Harvest CHO-K1-GPR119 cells and suspend in stimulation buffer (HBSS + 500 μM IBMX to inhibit phosphodiesterase).[1]

-

-

Stimulation:

-

Add 5 μL of cells (2,000 cells/well) to a 384-well plate.

-

Add 5 μL of 2-Methyl-1-(pyridin-4-yl)piperazine (dilution series).

-

Incubate for 30 minutes at RT.

-

-

Detection (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Readout:

Synthesis & Structure-Activity Relationship (SAR) Workflow

The synthesis of this scaffold typically involves a nucleophilic aromatic substitution (SɴAr) or Buchwald-Hartwig amination.[1]

Caption: Standard synthetic route via Nucleophilic Aromatic Substitution (SɴAr).

SAR Optimization Notes:

-

N4-Alkylation: The secondary amine (N4) is the primary vector for diversification.[1] Attaching a hydrophobic group (e.g., benzyl, arylsulfonyl) typically increases potency for ROCK or H3.[1]

-

Chirality: The (S)-2-methyl enantiomer is often preferred in ROCK inhibitors (analogous to Ripasudil) to minimize steric clash with the ATP pocket ceiling.[1]

References

-

Liao, C., et al. (2012).[1] "Rho-Kinase (ROCK) Inhibitors: A Patent Review (2010–2012)." Expert Opinion on Therapeutic Patents. Link

-

Ritter, D., et al. (2012).[1] "Discovery of novel GPR119 agonists for the treatment of type 2 diabetes."[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Gemkow, M. J., et al. (2009).[1] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[1] Drug Discovery Today. Link

-

Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link[1]

-

ChemicalBook. (2024).[1] "2-Methyl-1-(pyridin-4-yl)piperazine Product Analysis." Link

Sources

An In-depth Technical Guide to 2-Methyl-1-(pyridin-4-yl)piperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific discourse and reproducibility. This section outlines the systematic naming and key identifiers for 2-Methyl-1-(pyridin-4-yl)piperazine.

IUPAC Name

Based on the principles of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the structure is 2-Methyl-1-(pyridin-4-yl)piperazine . This name is derived by identifying the piperazine ring as the parent heterocycle, with a methyl group at the 2-position and a pyridin-4-yl substituent at the 1-position.

CAS Number

A comprehensive search of chemical databases did not yield a specific CAS Registry Number for the free base form of 2-Methyl-1-(pyridin-4-yl)piperazine. However, the dihydrochloride salt of this compound is registered under CAS Number 2749421-07-4 . This identifier is crucial for sourcing the compound and for referencing it in scientific literature and patents. For the purpose of this guide, any experimental or theoretical data will be linked to this known salt, with the understanding that the properties of the free base can be inferred.

Physicochemical Properties

Understanding the physicochemical properties of a molecule is fundamental to predicting its behavior in biological systems and for designing appropriate experimental protocols. While experimental data for 2-Methyl-1-(pyridin-4-yl)piperazine is scarce, we can predict its key properties based on its structural components: the piperazine ring, the pyridine ring, and the methyl group.

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₀H₁₅N₃ | Derived from the chemical structure. |

| Molecular Weight | 177.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar pyridinylpiperazine compounds exist as solids. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt will exhibit higher aqueous solubility. | The presence of polar nitrogen atoms and the aromatic ring suggests solubility in polar organic solvents. Salt formation increases polarity and aqueous solubility. |

| pKa | The piperazine and pyridine nitrogens will have distinct pKa values, making the molecule basic. | The piperazine nitrogens are typically basic (pKa ~9.8 for piperazine itself). The pyridine nitrogen is less basic (pKa ~5.2 for pyridine). The substituents will slightly modify these values. |

Synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine

The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine can be approached through several established methods for the formation of N-arylpiperazines. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

A logical disconnection approach points to 4-halopyridine and 2-methylpiperazine as readily available starting materials. The carbon-nitrogen bond between the pyridine ring and the piperazine nitrogen is the key disconnection.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine via an SNAr reaction.

Materials:

-

4-Chloropyridine hydrochloride

-

2-Methylpiperazine

-

A suitable base (e.g., Potassium Carbonate, Triethylamine)

-

A high-boiling point solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine hydrochloride (1.0 eq) in the chosen solvent.

-

Addition of Base: Add a slight excess of the base (e.g., 2.2 eq of K₂CO₃) to neutralize the hydrochloride salt and to act as a proton scavenger during the reaction.

-

Addition of Nucleophile: Add 2-methylpiperazine (1.1 eq) to the reaction mixture. A slight excess of the amine ensures the complete consumption of the electrophile.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the nucleophilic attack at the 4-position.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Methyl-1-(pyridin-4-yl)piperazine.

Caption: Experimental workflow for SNAr synthesis.

Potential Applications in Drug Discovery and Development

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[1] The combination of the basic piperazine ring and the aromatic pyridine moiety allows for interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).

Rationale for Pharmacological Interest

-

Piperazine Moiety: The piperazine ring is a common pharmacophore that can be readily functionalized at the N4-position to modulate activity and physicochemical properties. Its basic nature allows for salt formation, which can improve aqueous solubility and bioavailability.

-

Pyridine Ring: The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and cation-π interactions. Its nitrogen atom can also act as a hydrogen bond acceptor.

-

Methyl Group: The methyl group at the 2-position of the piperazine ring introduces a chiral center, which can lead to stereoselective interactions with biological targets. This can result in enantiomers with different pharmacological profiles, highlighting the importance of chiral synthesis or separation.

Potential Therapeutic Targets

Based on the activities of structurally similar compounds, 2-Methyl-1-(pyridin-4-yl)piperazine and its derivatives could be investigated for their potential as:

-

Serotonin and Dopamine Receptor Modulators: Many pyridinylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors, making them potential candidates for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.

-

Histamine Receptor Antagonists: The pyridinylpiperazine core is also found in some histamine H₁ and H₃ receptor antagonists, suggesting potential applications in the treatment of allergies and neurological disorders.

-

Enzyme Inhibitors: The versatile nature of this scaffold allows for its incorporation into molecules designed to inhibit specific enzymes. For example, derivatives of pyridylpiperazine have been investigated as urease inhibitors.[2]

Conclusion

References

-

NIST. Piperazine, 2-methyl-. [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368791. [Link]

Sources

Methodological & Application

Application Note & Protocol: 2-Methyl-1-(pyridin-4-yl)piperazine in High-Throughput Screening

Introduction: The Privileged Scaffold

2-Methyl-1-(pyridin-4-yl)piperazine (and its enantiomers) represents a "privileged scaffold" in medicinal chemistry.[1] This moiety combines a basic piperazine ring with a pyridine heteroaromatic system, a structural motif ubiquitous in FDA-approved therapeutics targeting Rho-associated protein kinases (ROCK) , GPCRs (Dopamine D4, Histamine H3) , and ion channels .

In High-Throughput Screening (HTS), this compound is rarely screened in isolation as a final drug.[1] Instead, it serves two critical roles:

-

Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (MW ~177 Da) used to identify binding "hotspots" on kinase hinge regions.[1]

-

Targeted Library Building Block: As a core moiety for synthesizing focused libraries of ROCK or PKC inhibitors.[1]

This guide details the handling, assay design, and screening protocols for libraries enriched with this scaffold, specifically focusing on ROCK1/2 kinase inhibition assays.

Chemical & Physical Properties (HTS Readiness)

Before integrating into an automated workflow, the physicochemical behavior of the scaffold must be understood to prevent false negatives (precipitation) or false positives (aggregation).

| Property | Value / Characteristic | HTS Implication |

| Molecular Weight | ~177.25 g/mol | Ideal for fragment screening (Rule of 3 compliant).[1] |

| pKa (Calculated) | ~9.0 (Piperazine N), ~5.2 (Pyridine) | Critical: The solution is basic. High concentrations in unbuffered DMSO can shift assay pH if dilution factors are low (<1:1000).[1] |

| LogP | ~0.5 - 1.0 | High aqueous solubility; low risk of precipitation in aqueous assay buffers.[1] |

| Chirality | Contains 1 chiral center (C2 of piperazine) | QC Requirement: Enantiomers ( |

| Solubility | >100 mM in DMSO | Excellent stock stability.[1] Avoid freeze-thaw cycles >5 times to prevent hydration-induced precipitation.[1] |

Application Note: ROCK Inhibitor Discovery

The 1-(pyridin-4-yl)piperazine motif mimics the ATP-binding hinge interaction found in inhibitors like Fasudil and Ripasudil .[1] The addition of the 2-methyl group restricts conformational flexibility and introduces chirality, often improving selectivity against off-target kinases (e.g., PKA, PKC).

Mechanism of Action

In the ATP-binding pocket of ROCK1/2:

-

The pyridine nitrogen typically accepts a hydrogen bond from the hinge region (Met156 in ROCK1).[1]

-

The piperazine ring projects into the solvent-exposed region or towards the ribose binding pocket, serving as a vector for solubilizing groups.

-

The 2-methyl group can induce steric clashes with non-target kinases, enhancing selectivity.[1]

Pathway Context

ROCK is a central effector of RhoA, regulating cytoskeletal reorganization. Inhibiting this pathway is therapeutic for glaucoma, hypertension, and nerve regeneration.

Protocol: TR-FRET Kinase Assay (384-Well Format)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen 2-Methyl-1-(pyridin-4-yl)piperazine derivatives against ROCK1.[1] The assay measures the phosphorylation of a specific peptide substrate labeled with a fluorophore.

A. Reagents & Equipment[1][2][3]

-

Compound: 2-Methyl-1-(pyridin-4-yl)piperazine library (10 mM in DMSO).

-

Enzyme: Recombinant Human ROCK1 (active).[1]

-

Substrate: ULight™-labeled peptide (e.g., S6 ribosomal peptide).[1]

-

Antibody: Europium-labeled anti-phospho-substrate antibody.[1]

-

ATP: Ultra-pure (10 mM stock).[1]

-

Reader: EnVision or PHERAstar FSX (TR-FRET module).[1]

B. Assay Buffer Formulation

-

50 mM HEPES (pH 7.5)

-

10 mM MgCl₂[1]

-

1 mM EGTA[1]

-

0.01% Brij-35 (Prevents aggregation of the hydrophobic scaffold)[1]

-

2 mM DTT (Add fresh)

C. Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic) [1]

-

Use an acoustic dispenser (e.g., Echo 650) to transfer 10 nL of compound (10 mM stock) into a low-volume 384-well white plate.[1]

-

Controls:

-

Final Assay Volume will be 10 µL.[1] Final DMSO conc. = 0.1%.[1][2]

Step 2: Enzyme Addition

-

Dilute ROCK1 enzyme in Assay Buffer to 2x the desired final concentration (e.g., 2 nM final → prepare 4 nM).

-

Dispense 5 µL of Enzyme Solution into all wells.

-

Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).

Step 3: Substrate/ATP Start

-

Prepare a 2x Mix of ULight-Peptide (100 nM final) and ATP (at

, typically 5-10 µM).[1] -

Dispense 5 µL of Substrate/ATP Mix to initiate the reaction.[1]

-

Centrifuge plate (1000 rpm, 1 min).

-

Incubate for 60 minutes at RT.

Step 4: Detection

-

Prepare 4x Detection Mix: Europium-anti-phospho-antibody + EDTA (to stop kinase reaction).[1]

-

Dispense 5 µL Detection Mix.

-

Incubate 60 minutes.

Step 5: Readout

-

Excitation: 320-340 nm.[1]

-

Emission 1 (Donor): 615 nm (Europium).[1]

-

Emission 2 (Acceptor): 665 nm (ULight).[1]

-

Calculate Ratio:

.[1]

Troubleshooting & Quality Control

Common Failure Modes

-

Fluorescence Interference: The pyridine-piperazine scaffold is generally non-fluorescent at TR-FRET wavelengths.[1] However, oxidized impurities (N-oxides) can quench the Europium signal.[1]

-

Solution: Check "Donor Only" signal.[1] If Eu signal drops significantly in compound wells, flag as a "Quencher."

-

-

pH Shift: The basicity of the piperazine (pKa ~9) can raise the pH in the 10 µL droplet if the buffer capacity is weak.

-

Solution: Ensure HEPES is at least 50 mM.[1]

-

-

Stereochemical Drift:

Data Analysis (Z-Prime)

A robust HTS assay must have a Z' factor > 0.5.[1][3]

-

If Z' < 0.5, re-optimize the antibody concentration or increase the incubation time.

References

-

Liao, C., et al. (2007). "Design and synthesis of novel Rho-kinase inhibitors." Journal of Medicinal Chemistry, 50(1), 1-10. Link[1]

-

Feng, Y., et al. (2016). "Rho-associated kinase (ROCK) inhibitors in the treatment of glaucoma and ocular hypertension."[1] Journal of Ocular Pharmacology and Therapeutics, 32(5), 267-277. Link[1]

-

Jacobs, M., et al. (2019). "Fragment-based screening: A practical guide to success." Drug Discovery Today, 24(2), 567-575. Link

-

Sigma-Aldrich. "1-(4-Pyridyl)piperazine derivatives: Product Specification and Safety Data."[1] Link

-

PubChem. "Compound Summary: 1-(4-Pyridyl)piperazine."[1] National Library of Medicine.[1] Link[1]

Sources

Application Notes and Protocols for Cell-based Assay Development with 2-Methyl-1-(pyridin-4-yl)piperazine

Introduction: Unveiling the Potential of a Novel Pyridinylpiperazine Compound

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of this class have shown a wide range of pharmacological activities, including interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3][6][7][8] This application note provides a comprehensive guide for the development of a cell-based assay to characterize the biological activity of a novel derivative, 2-Methyl-1-(pyridin-4-yl)piperazine.

Given the prevalence of the pyridinylpiperazine moiety in compounds targeting central nervous system (CNS) receptors, we hypothesize that 2-Methyl-1-(pyridin-4-yl)piperazine may act as a modulator of a G-protein coupled receptor (GPCR). Specifically, this guide will focus on developing a calcium mobilization assay, a robust method for studying GPCRs that couple to the Gαq signaling pathway. This pathway is a common mechanism for many neurotransmitter receptors.

This document will provide the scientific rationale behind the experimental design, detailed step-by-step protocols, and methods for data analysis and assay validation, enabling researchers to effectively screen and characterize the activity of 2-Methyl-1-(pyridin-4-yl)piperazine and similar novel compounds.

Safety and Handling of 2-Methyl-1-(pyridin-4-yl)piperazine

As with any novel chemical entity, 2-Methyl-1-(pyridin-4-yl)piperazine should be handled with appropriate caution. While specific toxicity data for this compound is not available, related piperazine derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[9][10][11][12]

General Handling Precautions:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[9][10][12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[9][10][12]

-

In case of contact, rinse the affected area thoroughly with water.[9][10]

-

Store the compound in a tightly sealed container in a cool, dry place.[9][10][12]

Hypothesized Mechanism of Action: Gq-Coupled GPCR Signaling

Many pyridinylpiperazine derivatives are known to interact with GPCRs. We will proceed with the hypothesis that 2-Methyl-1-(pyridin-4-yl)piperazine modulates a Gq-coupled GPCR. Activation of this pathway leads to a measurable increase in intracellular calcium concentration.

Gq Signaling Pathway:

-

Ligand Binding: An agonist binds to the GPCR, inducing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

PLC Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

This increase in intracellular calcium can be detected using fluorescent calcium indicators.

Caption: Hypothesized Gq signaling pathway for 2-Methyl-1-(pyridin-4-yl)piperazine.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a fluorescent-based calcium mobilization assay in a 96- or 384-well plate format.

Materials and Reagents

-

Cell Line: A cell line endogenously expressing a Gq-coupled receptor, or a recombinant cell line overexpressing a specific Gq-coupled GPCR (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

2-Methyl-1-(pyridin-4-yl)piperazine: Stock solution in DMSO.

-

Positive Control: A known agonist for the target receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Probenecid: (Optional, to prevent dye leakage from cells).

-

Microplates: Black, clear-bottom 96- or 384-well plates.

-

Fluorescent Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

Experimental Workflow

Caption: General workflow for the calcium mobilization assay.

Step-by-Step Protocol

-

Cell Seeding:

-

One to two days prior to the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of 2-Methyl-1-(pyridin-4-yl)piperazine in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve.

-

Include wells with assay buffer only (negative control) and a known agonist at its EC80 concentration (positive control).

-

-

Dye Loading:

-

On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium indicator dye stock in assay buffer. Probenecid can be included to improve dye retention.

-

Aspirate the cell culture medium from the plates and wash the cells once with assay buffer.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

-

Program the instrument to perform a kinetic read, measuring the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

-

Establish a baseline fluorescence reading for approximately 15-20 seconds.

-

Initiate the automated addition of the compounds from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for the remainder of the kinetic read.

-

Data Analysis

-

Data Normalization:

-

For each well, subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control.

-

-

Dose-Response Curve:

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

-

Assay Validation

To ensure the reliability of the assay, it is crucial to perform validation experiments.

-

Z'-Factor: This parameter assesses the quality of the assay and its suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Equation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

-

σp = standard deviation of the positive control

-

σn = standard deviation of the negative control

-

μp = mean of the positive control

-

μn = mean of the negative control

-

Data Presentation

The results of the assay can be summarized in a table for easy comparison of different compounds or experimental conditions.

| Compound | Target | Assay Type | EC50/IC50 (µM) | Z'-Factor |

| 2-Methyl-1-(pyridin-4-yl)piperazine | Hypothesized Gq-GPCR | Calcium Mobilization | To be determined | > 0.5 |

| Positive Control Agonist | Known Gq-GPCR | Calcium Mobilization | Known value | > 0.5 |

Conclusion

This application note provides a robust framework for the initial characterization of the novel compound 2-Methyl-1-(pyridin-4-yl)piperazine using a cell-based calcium mobilization assay. By following these protocols, researchers can generate reliable data to determine the potency and efficacy of this compound at a hypothesized Gq-coupled GPCR target. The principles and methods described herein are broadly applicable to the study of other novel compounds and their effects on various cell signaling pathways.

References

- Sigma-Aldrich. (2023, October 27).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2010, December 28).

- Fluorochem. (n.d.). 2-methyl-1-(pyridine-4-carbonyl)piperazine.

- CDH Fine Chemical. (n.d.).

- Wikipedia. (n.d.). Piperazine.

- Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710.

- Chem-Impex. (n.d.). 1-(Pyridin-4-ylmethyl)piperazine.

- Wikipedia. (n.d.). Pyrimidinylpiperazine.

- chemeurope.com. (n.d.). Piperazine.

- MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.

- MDPI. (2024, June 26).

- Frontiers. (2024, March 13).

- ChemicalBook. (2023, April 23). 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3.

- Frontiers. (2024, March 12).

- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- ResearchGate. (2024, March 13).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 8. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Application of 2-Methyl-1-(pyridin-4-yl)piperazine in neuropharmacology research

[1]

Executive Summary & Scientific Rationale

2-Methyl-1-(pyridin-4-yl)piperazine (CAS: 1249423-37-7) is a "privileged structure" in neuropharmacology.[1] It represents a structural evolution of the classic 1-arylpiperazine pharmacophore, widely utilized to target G-Protein Coupled Receptors (GPCRs), specifically the Dopamine (D2/D3/D4) and Serotonin (5-HT1A/5-HT2A) families.[1]

While the non-methylated parent compound (1-(pyridin-4-yl)piperazine) is a common building block, the introduction of the 2-methyl group serves three critical mechanistic functions in drug design:

-

Stereochemical Probe: It introduces a chiral center, allowing researchers to synthesize enantiomerically pure ligands ((R) vs (S)) to map the steric tolerance of receptor binding pockets.[1]

-

Conformational Constraint: The methyl group restricts the conformational flexibility of the piperazine ring, often locking the molecule into a bioactive conformation that enhances selectivity (e.g., discriminating between D2 and D4 subtypes).[1]

-

Metabolic Shielding: Steric hindrance at the C2 position can reduce oxidative metabolism by cytochrome P450 enzymes, potentially improving the half-life of derived ligands.[1]

This guide details the application of this scaffold in synthesizing high-affinity neuroactive agents and validating their pharmacological profiles.[1]

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| IUPAC Name | 2-Methyl-1-(pyridin-4-yl)piperazine |

| CAS Number | 1249423-37-7 (Free base) / 2749421-07-4 (2HCl) |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| pKa (Calculated) | ~8.5 (Piperazine N4), ~5.2 (Pyridine N) |

| Solubility | High in DMSO, Methanol, Water (as HCl salt) |

| Storage | -20°C, Hygroscopic (store under inert gas) |

Experimental Protocol: Synthesis of Subtype-Selective Ligands

Objective: To utilize 2-Methyl-1-(pyridin-4-yl)piperazine as a nucleophile in a Buchwald-Hartwig cross-coupling reaction to generate a library of potential D4 receptor antagonists.

Mechanism of Action (Synthetic)

The secondary amine (N4) of the piperazine ring acts as the nucleophile.[1] The pyridine ring at N1 acts as an electron-withdrawing group via the piperazine linker, influencing the basicity of N4.[1] The C2-methyl group provides steric bulk, directing the regioselectivity of the coupling.[1]

Workflow Diagram

Caption: Synthetic pathway for coupling the 2-methyl scaffold to aryl halides to generate neuroactive ligands.

Step-by-Step Procedure

-

Preparation:

-

Reaction:

-

Dissolve reagents in anhydrous Toluene (0.1 M concentration).

-

Seal the reaction vial and heat to 100°C for 12–18 hours under Nitrogen atmosphere.

-

Checkpoint: Monitor consumption of the piperazine starting material via LC-MS (Target M+H: MW of Aryl + 176).

-

-

Work-up:

-

Purification:

Experimental Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (

Scientific Principle

The assay measures the ability of the test compound to displace a radiolabeled standard (e.g., [³H]-Spiperone or [³H]-YM-09151-2) from membrane-bound receptors.[1] A lower

Reagents

-

Membrane Source: CHO-K1 cells stably expressing human Dopamine D4.4 receptor.[1]

-

Radioligand: [³H]-Spiperone (Specific Activity ~80 Ci/mmol).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM KCl, 1.5 mM CaCl₂, 1.5 mM MgCl₂.[1]

Protocol Steps

-

Plate Setup:

-

Incubation:

-

Incubate at 25°C for 60 minutes to reach equilibrium.

-

Note: The pyridine nitrogen in the scaffold may form hydrogen bonds; pH stability is crucial.[1]

-

-

Termination:

-

Data Analysis:

Neuropharmacological Signaling Pathway

The following diagram illustrates how ligands derived from the 2-Methyl-1-(pyridin-4-yl)piperazine scaffold modulate the Dopamine D4 receptor signaling cascade.

Caption: D4 receptor signaling blockade by piperazine-based antagonists, preventing Gi-mediated cAMP reduction.[1]

References

-

Chemical Structure & Properties

-

Pharmacological Context (Arylpiperazines)

-

Romeiro, L. A., et al.[1] (2018).[1] Piperazine derivatives with central pharmacological activity used as therapeutic tools.[1][3] Fundamental & Clinical Pharmacology. Retrieved from [Link]

-

Chaudhary, A., et al.[1][3] (2012).[1][3][7] Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Medicinal Chemistry Research.

-

-

Synthesis Methodology

-

Receptor Assays

Sources

- 1. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2229162-75-6,2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride | 2749421-07-4 [m.chemicalbook.com]

- 6. 2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride CAS#: 2749421-07-4 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Application Note: 2-Methyl-1-(pyridin-4-yl)piperazine as a Scaffold for Rho-Kinase (ROCK) Inhibition

Executive Summary

This guide details the evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine (hereafter referred to as 2M-4PP ) as a functional scaffold for the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) . While often utilized as a synthetic intermediate, the 4-pyridyl-piperazine moiety represents a privileged pharmacophore in kinase drug discovery, specifically targeting the ATP-binding cleft of Serine/Threonine kinases.

This document provides a comprehensive workflow for researchers to validate 2M-4PP as a competitive inhibitor, covering mechanistic grounding, solution preparation, and a validated ADP-Glo™ kinase assay protocol.

Scientific Background & Mechanism[1]

The Pharmacophore

The 2M-4PP molecule combines two critical structural features:

-

Pyridin-4-yl moiety: Acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket (mimicking the adenine ring of ATP).

-

2-Methylpiperazine ring: Provides a rigidified linker that directs substituents towards the solvent-exposed region. The C2-methyl group introduces chirality, which is historically proven to enhance selectivity for ROCK over closely related kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) by exploiting subtle steric differences in the ribose-binding pocket.

Mechanism of Action (MOA)

2M-4PP functions as a Type I ATP-competitive inhibitor . It binds reversibly to the active site of ROCK1/ROCK2, preventing the phosphorylation of downstream targets such as Myosin Light Chain (MLC) and LIM Kinase (LIMK). This inhibition results in the destabilization of actin stress fibers and a reduction in cellular contractility.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by 2M-4PP within the RhoA signaling cascade.

Caption: Figure 1. Mechanism of ROCK inhibition by 2M-4PP. The compound blocks the phosphorylation of MLC, preventing actomyosin contraction.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Objective: To prepare stable stock solutions of 2M-4PP for enzymatic assays. Piperazine derivatives are hygroscopic and sensitive to CO2 absorption (forming carbamates); proper handling is critical.

Materials:

-

2-Methyl-1-(pyridin-4-yl)piperazine (Solid, >97% purity).

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered.

-

Argon or Nitrogen gas.

Procedure:

-

Weighing: Weigh the compound in a low-humidity environment. If the dihydrochloride salt form is used, account for the counter-ion mass (MW correction factor).

-

Solubilization: Dissolve to a master stock concentration of 10 mM or 50 mM in 100% DMSO. Vortex for 30 seconds.

-

Note: The free base is soluble in DMSO; salt forms may require mild warming (37°C).

-

-

Aliquoting: Divide into single-use aliquots (e.g., 50 µL) in amber tubes to prevent light degradation.

-

Storage: Store at -20°C. Overlay with Argon gas before closing to prevent oxidation of the piperazine nitrogen.

Solubility Table:

| Solvent | Max Solubility (Free Base) | Max Solubility (2HCl Salt) | Stability (-20°C) |

| DMSO | > 50 mM | > 20 mM | 6 Months |

| Water | Low (< 1 mM) | High (> 50 mM) | < 24 Hours (Hydrolysis risk) |

| Ethanol | Moderate (~10 mM) | Low | 1 Month |

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of 2M-4PP against recombinant ROCK2 enzyme. This assay quantifies kinase activity by measuring the conversion of ATP to ADP.

Reagents:

-

Recombinant ROCK2 (Human, active).

-

Substrate: S6 Kinase Substrate peptide or Long S6 Peptide.

-

ATP (Ultrapure).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow Diagram:

Caption: Figure 2. Step-by-step workflow for the ADP-Glo Kinase Assay.

Detailed Procedure:

-

Compound Dilution: Prepare a 10-point dose-response curve of 2M-4PP in DMSO. Start at 100 µM (final assay concentration) with 3-fold serial dilutions.

-

Control 1: DMSO only (0% Inhibition).

-

Control 2: No Enzyme (100% Inhibition/Background).

-

Reference: Fasudil or Y-27632 (Positive Control).

-

-

Enzyme Prep: Dilute ROCK2 in Assay Buffer to 2 ng/µL.

-

Plate Setup (384-well white plate):

-

Add 1 µL of Compound/DMSO.

-

Add 2 µL of Enzyme solution.

-

Incubate 10 minutes at Room Temp (RT) to allow inhibitor binding.

-

-

Reaction Start: Add 2 µL of ATP/Substrate Mix (Final conc: 10 µM ATP, 0.2 µg/µL peptide).

-

Incubation: Shake plate for 1 min, then incubate for 60 minutes at RT.

-

ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, depletes remaining ATP).

-

Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP to Luciferase signal).

-

Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

IC50 Calculation

Normalize raw luminescence units (RLU) to controls:

Fit data to a non-linear regression model (sigmoidal dose-response, variable slope):

Expected Results & Troubleshooting

-

Expected IC50: As a fragment/scaffold, 2M-4PP typically exhibits micromolar potency (1 - 50 µM) . High-affinity inhibition (< 100 nM) usually requires extension of the piperazine nitrogen with hydrophobic groups (e.g., isoquinoline-sulfonyl in Fasudil).

-

Hill Slope: Should be near -1.0. A slope < -1.5 suggests aggregation or promiscuous binding.

-

Stereochemistry: If synthesizing, test both (R) and (S) enantiomers. The (S)-enantiomer of 2-methylpiperazine derivatives is often more potent against ROCK isoforms [1].

References

-

Liao, C., et al. (2007). "Design and synthesis of novel Rho-kinase inhibitors." Journal of Medicinal Chemistry.

-

Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

-

Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual."

-

Jacobs, M., et al. (2006). "The structure of the protein kinase A–Rho-kinase inhibitor complex." Structure.

Sources

Application Note: Pharmacological Evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine (2-MPP) Scaffolds

Abstract & Strategic Overview

2-Methyl-1-(pyridin-4-yl)piperazine (hereafter referred to as 2-MPP ) represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While the non-methylated parent compound, 1-(4-pyridyl)piperazine, is the core scaffold of the clinical drug Fasudil , the introduction of the 2-methyl group introduces chirality. This structural modification is historically utilized to enhance kinase selectivity (specifically distinguishing ROCK2 from ROCK1 and PKA) and improve metabolic stability by sterically hindering N-oxidation.

This guide outlines a comprehensive experimental workflow to validate 2-MPP derivatives. It moves beyond simple screening, focusing on establishing a Structure-Activity Relationship (SAR) that justifies the methyl substitution through biochemical, cellular, and phenotypic assays.

Mechanism of Action (MOA)

The therapeutic efficacy of 2-MPP derivatives relies on ATP-competitive inhibition of the ROCK kinase domain. Under physiological conditions, GTP-bound RhoA activates ROCK, which phosphorylates the Myosin Binding Subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP). This phosphorylation inhibits MLCP, preventing it from dephosphorylating Myosin Light Chain (MLC), thereby sustaining actomyosin contraction.

2-MPP Intervention: By occupying the ATP-binding pocket of ROCK, 2-MPP prevents MYPT1 phosphorylation, restoring MLCP activity and leading to vasodilation and stress fiber disassembly.

Interactive Pathway Diagram

Figure 1: The RhoA/ROCK signaling cascade. 2-MPP inhibits the kinase activity of ROCK, preventing the inactivation of MLCP, ultimately reducing actomyosin contractility.

Phase 1: Biochemical Validation (Cell-Free)

Before cellular testing, the binding affinity and selectivity of the specific 2-MPP isomer (R- vs S-) must be quantified.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the

Reagents:

-

Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Recombinant ROCK1 and ROCK2 (GST-tagged).

Workflow:

-

Preparation: Prepare a 10-point dilution series of 2-MPP in DMSO (Top concentration: 10 µM; Dilution factor: 3).

-

Reaction Mix: In a white 384-well plate, combine:

-

5 µL Kinase (5 nM final).

-

5 µL Antibody (2 nM final) + Tracer (concentration =

). -

5 µL 2-MPP dilution.

-

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Detection: Read TR-FRET on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

-

Analysis: Calculate the TR-FRET ratio (665/615). Plot against log[Inhibitor] to determine

and convert to

Success Criteria:

-

Selectivity Index:

. (Target > 10-fold selectivity if targeting specific isoforms). -

Reference Control: Y-27632 (

nM).

Phase 2: Cellular Efficacy & Mechanism

Demonstrating that 2-MPP enters the cell and engages the target requires monitoring the phosphorylation status of downstream substrates.

Protocol B: Western Blot for p-MYPT1 / p-MLC

Objective: Confirm inhibition of ROCK activity in intact cells (e.g., A7r5 Rat Aortic Smooth Muscle cells or HUVECs).

Experimental Design:

| Group | Treatment | Rationale |

|---|---|---|

| Negative Control | DMSO (0.1%) | Baseline phosphorylation. |

| Stimulated Control | Lysophosphatidic Acid (LPA) (10 µM) | Activates RhoA/ROCK pathway (induces stress fibers). |

| Positive Control | LPA + Y-27632 (10 µM) | Validated ROCK inhibition standard. |

| Test Group 1 | LPA + 2-MPP (1 µM) | Low dose efficacy. |

| Test Group 2 | LPA + 2-MPP (10 µM) | High dose efficacy. |

Step-by-Step Protocol:

-

Seeding: Plate A7r5 cells in 6-well plates (

cells/well) and starve in serum-free DMEM for 24 hours. -

Pre-treatment: Add 2-MPP or Y-27632 for 30 minutes.

-

Stimulation: Add LPA (10 µM) for 15 minutes to spike ROCK activity.

-

Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail (Critical: Sodium Fluoride/Vanadate is essential to preserve p-MLC).

-

Immunoblotting:

-

Primary Targets: p-MYPT1 (Thr696 or Thr853) and p-MLC (Ser19).

-

Loading Control: Total GAPDH or Total MLC.

-

-

Quantification: Normalize phosphorylated signal to total protein signal.

Data Interpretation: Effective ROCK inhibition by 2-MPP should result in a dose-dependent decrease in p-MYPT1 and p-MLC bands compared to the LPA-only control.

Phase 3: Phenotypic Screening (Cytoskeletal Dynamics)

ROCK inhibition causes a distinct phenotypic shift: the collapse of actin stress fibers and the formation of cortical actin.

Protocol C: High-Content Imaging of Actin Stress Fibers

Objective: Visual quantification of cytoskeletal reorganization.

Workflow:

-

Culture: Seed HeLa or fibroblast cells on glass coverslips or black-walled 96-well optical plates.

-

Treatment: Treat with 2-MPP (0.1 – 30 µM) for 4 hours.

-

Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize with 0.1% Triton X-100.

-

Staining:

-

F-Actin: Phalloidin-Alexa Fluor™ 488 (1:1000).

-

Nuclei: DAPI (1 µg/mL).

-

-

Imaging: Confocal microscopy or High-Content Screening (HCS) system.

-

Analysis: Use image segmentation software (e.g., CellProfiler) to quantify "Fiber Texture" or "Actin Anisotropy."

Visual Expectation:

-

Vehicle: Long, thick, parallel stress fibers traversing the cell.

-

2-MPP Treated: Loss of central stress fibers; appearance of "stellate" morphology or cortical actin rings.

Phase 4: Experimental Workflow Summary

To ensure rigorous data generation, follow this decision tree.

Figure 2: Strategic workflow for validating 2-MPP derivatives. Progression to cellular assays requires biochemical potency validation.

References

-

Liao, Q., et al. (2019).[1] Pharmacological characterization of a highly selective Rho kinase (ROCK) inhibitor and its therapeutic effects in experimental pulmonary hypertension. European Journal of Pharmacology, 850, 126–134.[1] [1]

-

Feng, Y., et al. (2015). ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells. PLOS ONE, 10(7), e0134846.

-